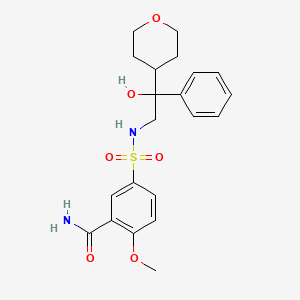

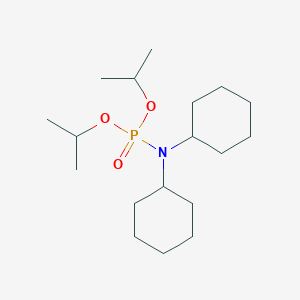

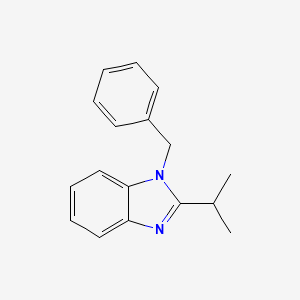

5-(N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfamoyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to be a complex organic molecule with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, attachment of functional groups, and the creation of chiral centers. The first paper describes a rhodium-catalyzed transannulation reaction that could potentially be applied to the synthesis of the benzopyran moiety, which is a component of the target compound . This method involves the nucleophilic attack of an o-quinone methide on an α-imino rhodium carbenoid, followed by electrocyclization and isomerization, which could be a useful strategy for constructing similar complex structures.

Molecular Structure Analysis

The molecular structure of the target compound likely includes several key features: a benzopyran ring, a sulfamoyl group, and a methoxybenzamide moiety. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss related structures. For example, the third paper discusses the synthesis of pyrazole carboxamides with a sulfamoyl group, which could provide insights into the behavior of similar sulfamoyl-containing compounds .

Chemical Reactions Analysis

The chemical reactions involving the target compound would likely be influenced by its functional groups. The sulfamoyl group, for instance, could be involved in reactions typical of sulfonamides, such as substitution or elimination. The methoxybenzamide portion of the molecule could undergo nucleophilic acyl substitution or participate in electrophilic aromatic substitution reactions. The fourth paper discusses the reactivity of a methoxybenzamide derivative, which could shed light on the reactivity of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be determined by its molecular structure. The presence of a tetrahydro-2H-pyran ring suggests potential flexibility and conformational diversity in the molecule, which could affect its solubility and interactions with biological targets. The polarographic studies discussed in the second paper provide an example of how the electronic properties of a molecule can be studied, which could be relevant for understanding the redox behavior of the target compound .

Aplicaciones Científicas De Investigación

Antioxidant and Cytoprotective Properties

- Study: Diarylheptanoids and monoterpenoid from Zingiber officinale have been studied for their antioxidant and cytoprotective properties. These compounds showed potent protection against lipid peroxidation in mouse liver microsomes exposed to oxidative conditions and exhibited cytoprotective actions in primary cultures of rat hepatocytes exposed to oxidative damage (Tao et al., 2008).

Regioselective Synthesis

- Study: Research on the regioselective synthesis of 5-aminopyrazoles from amidrazones with activated nitriles could be relevant for understanding the chemical synthesis processes involving complex benzamides. This study explored the structural elucidation of reaction products, which could offer insights into manipulating similar molecules (Aly et al., 2017).

Rh-catalyzed Reactions

- Study: The rhodium-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers, producing dihydropyrans and ketoolefins, could provide a pathway for creating structurally related compounds. This study highlights a method for achieving high regioselectivity in the formation of complex organic structures (Shikanai et al., 2009).

Propiedades

IUPAC Name |

5-[[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-28-19-8-7-17(13-18(19)20(22)24)30(26,27)23-14-21(25,15-5-3-2-4-6-15)16-9-11-29-12-10-16/h2-8,13,16,23,25H,9-12,14H2,1H3,(H2,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUCGXRICNJNIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfamoyl)-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

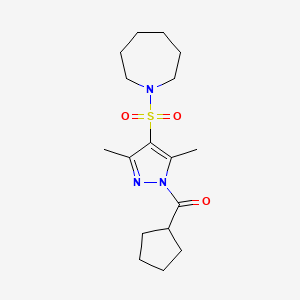

![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)